Tetrahydroamentoflavone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

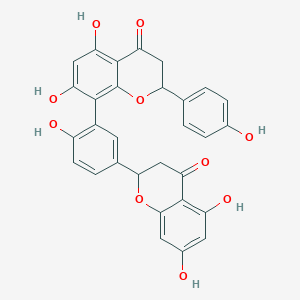

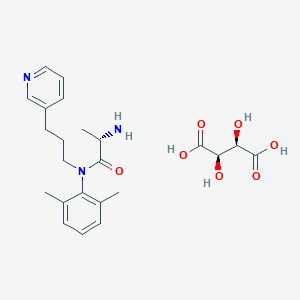

Tetrahydroamentoflavone (THA) is a typical biflavonoid . It is a natural product found in Cycas beddomei, Schinus terebinthifolia, and other organisms .

Synthesis Analysis

The synthesis of biflavonoids like Tetrahydroamentoflavone is a complex process. A review on the Phytochemistry, Pharmacology, and Pharmacokinetics of Amentoflavone, a Naturally-Occurring Biflavonoid, provides some insights into the synthesis of such compounds . Another study describes a one-pot facile route for the BiCl3/RuCl3-mediated synthesis of functionalized flavones .Molecular Structure Analysis

Tetrahydroamentoflavone has a molecular formula of C30H22O10 . It is also considered as an apigenin dimer linked by a C3′-C8′′ covalent bond . The molecular weight is 542.5 g/mol .Chemical Reactions Analysis

Tetrahydroamentoflavone has been evaluated for its antioxidant activity by various antioxidant assays in vitro . The IC50 values of THA were calculated for superoxide (•O2-) radical-scavenging, Fe2±chelating, Cu2±chelating, DPPH• (1,1-diphenyl-2-picrylhydrazyl radical) scavenging, ABTS•+ (3-ethylbenzthiazoline-6-sulfonic acid radical) scavenging, and Cu2±reducing power .Physical And Chemical Properties Analysis

Tetrahydroamentoflavone has a molecular weight of 542.5 g/mol . Its XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 4.5 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Applications

Tetrahydroamentoflavone has been identified as an anti-inflammatory compound in Chinese olive (Canarium Album L.) fruit extracts. It was isolated using various chromatography techniques and its structure was elucidated through proton nuclear magnetic resonance (NMR) spectra. The compound showed significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated mouse macrophages, suggesting its potential use as a health food ingredient with anti-inflammatory properties .

Antimicrobial Activity

Research has demonstrated that Tetrahydroamentoflavone possesses strong antibacterial activity against certain strains such as Bacillus subtilis and Staphylococcus carnosus. The minimum inhibitory concentration (MIC) was found to be ≥ 0.063 mg/mL, indicating its potential as an antibacterial agent .

Anti-Cancer Potential

Tetrahydroamentoflavone has been involved in anti-cancer activity by mediating various signaling pathways. It has shown promise in inhibiting the growth of cancer cells, making it a subject of interest in oncological research .

Antiviral Capabilities

The compound has displayed potential antiviral capabilities, including activity against SARS-CoV-2. It binds to the main protease (Mpro/3CLpro), spike protein receptor binding domain (RBD), and RNA-dependent RNA polymerase (RdRp) of the virus, suggesting its use as a therapeutic drug to control viral infections .

Zukünftige Richtungen

Tetrahydroamentoflavone has shown promising results in antibacterial activity studies . Even slight differences in the chemical structure have fundamental effects on the activity of isolated biflavonoids. This suggests a specific binding of these substances in bacteria and thus enables detailed investigations of the mode of action in the future .

Eigenschaften

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,24-25,31-36H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTQJSQDLWNWTR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3=C(C=CC(=C3)C4CC(=O)C5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydroamentoflavone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-8-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-4-oxo-1,4-dihydrobenzo[b][1,8]naphthyridine-3-carboxylic acid](/img/structure/B1208304.png)

![N-[1-[(2-bromophenyl)methyl]-2-oxo-3-pyridinyl]butanamide](/img/structure/B1208310.png)

![3-[[1,3-benzodioxol-5-ylmethyl-[(1-cyclopentyl-5-tetrazolyl)methyl]amino]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1208312.png)

![4-[2-[1-(4-Methoxyphenyl)sulfonyl-2-benzimidazolyl]ethyl]morpholine](/img/structure/B1208314.png)

![1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone](/img/structure/B1208319.png)

![2-ethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B1208320.png)

![1-(2-Chloro-6-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B1208321.png)